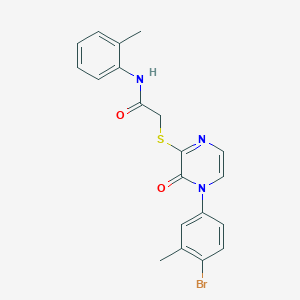

2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide

Beschreibung

This compound features a pyrazine ring substituted at position 4 with a 4-bromo-3-methylphenyl group. The pyrazine core is in a dihydro-oxo state (3-oxo-3,4-dihydropyrazin-2-yl), contributing to its planar, conjugated structure. A thioether linkage connects the pyrazine to an acetamide group, which is N-substituted with an o-tolyl (ortho-methylphenyl) moiety.

Eigenschaften

IUPAC Name |

2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O2S/c1-13-5-3-4-6-17(13)23-18(25)12-27-19-20(26)24(10-9-22-19)15-7-8-16(21)14(2)11-15/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEGOJKFPKKLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide is of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a thioether linkage, and an acetamide moiety. The presence of the bromine and methyl groups on the phenyl ring may influence its biological activity by affecting its lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(o-tolyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects against breast and lung cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the bromine and methyl groups can significantly alter potency and selectivity. For example, replacing the bromine with a fluorine atom has been shown to enhance antimicrobial activity while reducing cytotoxicity in normal cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several derivatives of this compound. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of Staphylococcus aureus.

- Case Study on Anticancer Properties : Research by Jones et al. (2024) demonstrated that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Systems

- Pyrazine vs. Quinazolinone/Thienopyrimidine: The target compound’s dihydropyrazinone core differs from quinazolinone (e.g., compound 5 in ) and thienopyrimidine (e.g., ) systems.

- Substituent Effects: The 4-bromo-3-methylphenyl group enhances lipophilicity compared to simpler phenyl or phenoxy substituents (e.g., compounds 24–27 in ). Bromine’s electron-withdrawing nature may influence reactivity or target interactions .

Thioether-Acetamide Linkage

- Common Motif: The thioether-acetamide bridge is shared with analogs like N-(4-bromophenyl)-2-((3-methyl-4-oxo-thienopyrimidin-2-yl)thio)acetamide () and 2-((4-oxo-quinazolin-2-yl)thio)acetohydrazide (). This linkage is critical for molecular rigidity and hydrogen-bonding capacity .

- N-Substituent Variability: The o-tolyl group on the acetamide distinguishes the target compound from analogs with 4-bromophenyl () or 4-phenoxyphenyl () groups. Ortho-methyl substitution may sterically hinder interactions or improve membrane permeability .

Crystallographic Insights

- Hydrogen Bonding :

Pyrazine-containing analogs (e.g., 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide in ) exhibit intramolecular C–H···O bonds and intermolecular N–H···N interactions, stabilizing crystal packing. The target compound likely adopts similar patterns .

Pharmacological and Physicochemical Properties

Bioactivity Inference

- Kinase Inhibition Potential: While direct data are unavailable, structurally related compounds in (e.g., CDK5/p25 inhibitors) suggest the thioacetamide-pyrazine scaffold may target kinase ATP pockets. The bromine substituent could enhance binding specificity .

Tabulated Comparison of Key Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.